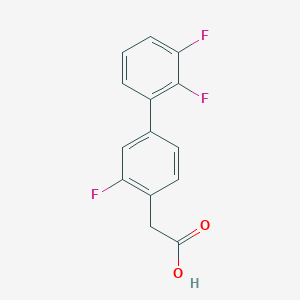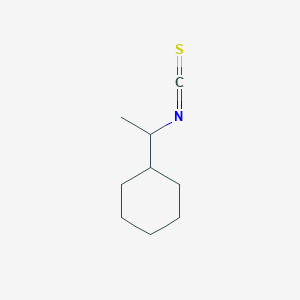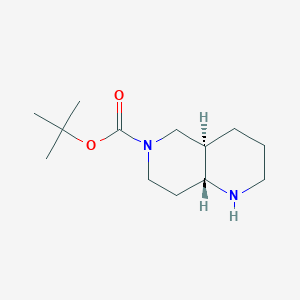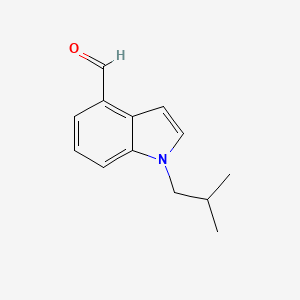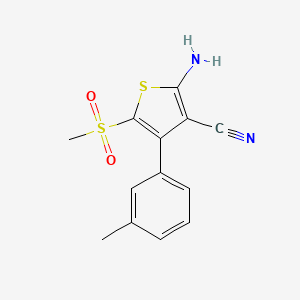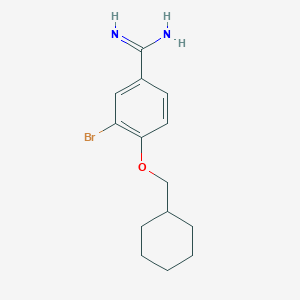
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and a carboximidamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide typically involves multiple steps. One common approach is to start with 4-bromoaniline, which undergoes a series of reactions to introduce the cyclohexylmethoxy group and the carboximidamide group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(cyclohexylmethoxy)benzene: Similar structure but lacks the carboximidamide group.
4-Bromoaniline: Contains a bromine atom and an amino group but lacks the cyclohexylmethoxy and carboximidamide groups.
4-Bromo-2-(cyclohexylmethoxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is unique due to the presence of both the cyclohexylmethoxy and carboximidamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19BrN2O |
|---|---|
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
3-bromo-4-(cyclohexylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C14H19BrN2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,16,17) |
InChI-Schlüssel |
NRMKALOZTOHRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
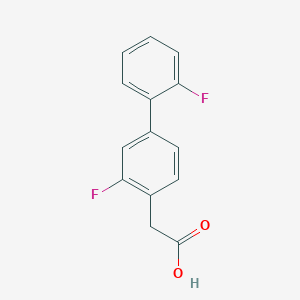
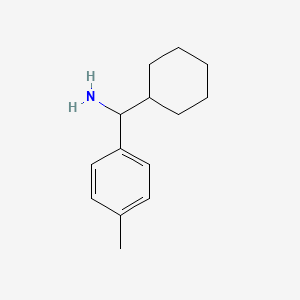
![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
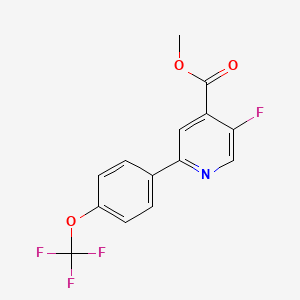
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)
